molecular formula C9H9ClF3NO B194831 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine CAS No. 128430-66-0

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B194831
CAS No.: 128430-66-0
M. Wt: 239.62 g/mol
InChI Key: AENYCMZUDXQARW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group, a methyl group, and a trifluoroethoxy group

Scientific Research Applications

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine typically involves the introduction of the chloromethyl and trifluoroethoxy groups onto a pyridine ring. One common method involves the reaction of 3-methyl-4-hydroxypyridine with 2,2,2-trifluoroethyl bromide in the presence of a base to form the trifluoroethoxy derivative. This intermediate is then treated with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of azides, thiocyanates, or substituted amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-methyl-6-(2,2,2-trifluoroethoxy)pyridine
  • 2-(Chloromethyl)-3-methyl-5-(2,2,2-trifluoroethoxy)pyridine
  • 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)quinoline

Uniqueness

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both the chloromethyl and trifluoroethoxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c1-6-7(4-10)14-3-2-8(6)15-5-9(11,12)13/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENYCMZUDXQARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351036
Record name 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128430-66-0
Record name 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128430660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(CHLOROMETHYL)-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5V9XP53ZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in the synthesis of lansoprazole?

A1: this compound serves as a crucial intermediate in synthesizing lansoprazole. It reacts with 2-mercaptobenzimidazole through a nucleophilic substitution reaction, followed by alkalization, to yield the precursor for lansoprazole. This precursor then undergoes asymmetric oxidation to produce the final lansoprazole enantiomers [, , ].

Q2: Are there any known analytical methods for detecting this compound as an impurity in lansoprazole?

A2: Yes, highly sensitive and robust methods like High-Performance Liquid Chromatography combined with Tandem Mass Spectrometry (LC-MS/MS) are utilized to quantify this compound, classified as a potential genotoxic impurity (PGI), in lansoprazole samples. This method, adhering to ICH Q2 guidelines, ensures accurate and precise detection of this impurity, crucial for drug safety and regulatory compliance [].

Q3: What are the advantages of the synthetic routes utilizing this compound for lansoprazole production?

A3: Studies have shown that employing this compound in the synthesis of lansoprazole offers several benefits. These include achieving a high yield, using readily available starting materials, and employing mild reaction conditions. These factors contribute to the overall efficiency and make this route suitable for industrial-scale production of lansoprazole [, ].

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